2-Thiazoline, 2-((p-methylbenzyl)amino)-
Description
Overview of 2-Thiazoline, 2-((p-methylbenzyl)amino)- and Its Position within Thiazoline (B8809763) Chemistry
2-Thiazoline, 2-((p-methylbenzyl)amino)-, with the chemical formula C11H14N2S, is characterized by a central 2-thiazoline ring. uni.lu This ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom. The defining feature of this particular molecule is the substitution at the 2-position with a (p-methylbenzyl)amino group. This substituent consists of a benzyl (B1604629) group, which is a benzene (B151609) ring attached to a CH2 group, further modified with a methyl group at the para position (the 4-position) of the benzene ring.
The core of this molecule is the 4,5-dihydro-1,3-thiazol-2-amine structure. nih.gov The presence of the amino group at the second position of the thiazoline ring classifies it as a 2-aminothiazoline derivative. These compounds are a well-established class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.
Below is a table summarizing the key identifiers for 2-Thiazoline, 2-((p-methylbenzyl)amino)-.
| Identifier | Value |
| Molecular Formula | C11H14N2S |
| InChI | InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13) |
| InChIKey | SENJFYMMZYUKHS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=NCCS2 |
| Data sourced from PubChem. uni.lu |
Historical Context and Evolution of Thiazole (B1198619) Scaffold Research
The study of thiazole and its derivatives has a rich history dating back to the early days of heterocyclic chemistry. The thiazole ring is a fundamental component of thiamine (B1217682) (vitamin B1), a discovery that was pivotal in understanding the role of vitamins in human health. The development of the Hantzsch thiazole synthesis is a cornerstone in the preparation of these compounds. researchgate.net This method has been adapted and modified over the years to create a vast library of thiazole derivatives. researchgate.net
Research into the thiazole scaffold has evolved significantly, moving from fundamental synthesis and characterization to the exploration of their biological activities. The 2-aminothiazole (B372263) moiety, in particular, has been identified as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents.
Significance of 2-Thiazoline Derivatives in Academic and Research Endeavors
The significance of 2-thiazoline derivatives, including 2-aminothiazolines, in academic and research settings is substantial, largely due to their diverse biological activities. nih.gov These compounds have been investigated for a wide range of therapeutic applications. nih.gov The 2-aminothiazole nucleus is a key component in several clinically approved drugs, underscoring its importance in drug discovery. nih.gov
The research interest in 2-aminothiazole derivatives stems from their ability to interact with a variety of biological targets. This has led to the synthesis and evaluation of numerous analogs with different substituents on the thiazole ring and the amino group. These studies aim to understand the structure-activity relationships (SAR) and to optimize the potency and selectivity of these compounds for specific biological effects. The versatility of the 2-aminothiazole scaffold ensures its continued prominence in both academic research and the pharmaceutical industry. tandfonline.com
Structure
3D Structure
Properties
CAS No. |
72239-30-6 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
SENJFYMMZYUKHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC2=NCCS2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NCCS2 |
Other CAS No. |
72239-30-6 |
solubility |
28.7 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 Thiazoline, 2 P Methylbenzyl Amino and Analogues
Established Synthetic Pathways to 2-Aminothiazoline Derivatives
Conventional Synthetic Routes for 2-Thiazoline, 2-((p-methylbenzyl)amino)- and Related Compounds
The most established and widely utilized method for the synthesis of 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.netacs.org This method typically involves the cyclocondensation reaction of an α-haloketone with a thiourea (B124793) derivative. researchgate.net For the synthesis of N-substituted 2-aminothiazolines, a substituted thiourea is used as a key precursor. For instance, to synthesize an analogue of the target compound, one could react N-(p-methylbenzyl)thiourea with a suitable α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.
Another conventional approach involves the reaction of β-amino thiols with cyanogen bromide or isothiocyanates. The reaction of a β-amino thiol, such as cysteamine, with a substituted carbodiimide can also yield 2-amino-2-thiazoline derivatives. These traditional methods, while effective, often require harsh reaction conditions, long reaction times, and the use of volatile organic solvents.
The reaction conditions for Hantzsch synthesis can be optimized. For example, microwave-assisted Hantzsch reactions have been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (up to 95%) in shorter reaction times (30 minutes) compared to conventional heating methods. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Analogue nih.gov
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional | Methanol | Reflux | 8 | Lower |
| Microwave | Methanol | 90 | 0.5 | 95 |
Multi-component Reactions and Condensation Strategies in Thiazoline (B8809763) Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of 2-aminothiazoline and 2-iminothiazoline derivatives.
One such strategy involves a one-pot reaction of isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones in an aqueous medium. bohrium.comresearchgate.net This method first forms a thiourea in situ, which then undergoes cyclization to yield the desired 2-iminothiazoline or 2-aminothiazole. bohrium.comresearchgate.net This approach is noted for its efficiency, mild reaction conditions, and excellent step- and atom-economy. bohrium.com
Another three-component synthesis involves the reaction of phenyl-thioureas with 2-bromoacetophenones, followed by reaction with benzyl (B1604629) or allyl bromides to produce disubstituted thiazoles. researchgate.net This transition-metal-free protocol features short reaction times and good yields with readily available starting materials. researchgate.net Furthermore, a one-pot cascade strategy for the synthesis of 2-aminothiazole derivatives has been developed using tertiary enaminones, potassium thiocyanate (KSCN), and anilines. researchgate.net
Utilisation of Specific Precursors in 2-Thiazoline Formation
The choice of precursors is critical in directing the synthesis towards the desired 2-aminothiazoline derivatives. Key precursors commonly employed include:
Thioureas and Substituted Thioureas: These are fundamental building blocks, providing the N-C-S backbone of the 2-amino group and the thiazoline ring sulfur. The substituent on the thiourea nitrogen determines the substitution pattern at the 2-amino position of the final product. For the target compound, N-(p-methylbenzyl)thiourea would be the specific precursor.
α-Halocarbonyl Compounds: α-haloketones and α-haloaldehydes are common electrophilic partners for thioureas in Hantzsch-type syntheses. The nature of the carbonyl compound determines the substitution at the 4- and 5-positions of the thiazoline ring.
β-Amino Thiols: Compounds like cysteamine serve as precursors where the entire thiazoline ring is formed from this single molecule through reaction with reagents that provide the C2 carbon and the exocyclic amino group.
α-Cyanooxiranes: The reaction of substituted α-cyanooxiranes with thiourea has been reported to yield 2-aminothiazolinone and 2-aminothiazole derivatives, showcasing an alternative route using epoxide precursors. nih.gov
Isothiocyanates: These can react with β-amino alcohols or other suitable nucleophiles to form the thiazoline ring.
Advanced and Green Chemistry Approaches in 2-Thiazoline Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of advanced catalytic systems and alternative energy sources for the synthesis of 2-aminothiazoline derivatives.
Catalytic Systems and Nanocatalysis in Thiazoline Formation
The use of catalysts can significantly improve the efficiency and selectivity of 2-aminothiazoline synthesis. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused.
Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.gov This method provides good to excellent yields and can be performed under both conventional heating and ultrasonic irradiation. nih.gov Similarly, silica chloride has been used as an efficient heterogeneous catalyst for the synthesis of 2-aminothiazoles.
In the realm of nanocatalysis, Fe3O4 nanoparticles have been utilized as a magnetic nanocatalyst for the synthesis of 2-aminothiazoles from methylcarbonyl compounds. researchgate.net These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recycling. Another study reported the use of a novel multi-functional and magnetically catalytic nanosystem, Ca/4-MePy-IL@ZY-Fe3O4, for the one-pot synthesis of 2-aminothiazoles. researchgate.net
Ultrasound-Assisted Synthesis and Environmentally Benign Methodologies
Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of various thiazole and thiazolone derivatives has been successfully achieved using ultrasound-assisted, catalyst-free protocols. jmchemsci.com For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes can be efficiently carried out under ultrasonic irradiation in an ethanol/water mixture. nih.gov Another study demonstrated the ultrasound-assisted synthesis of thiazole and 1,3,4-thiadiazine derivatives. tandfonline.com A green biocatalyst derived from chitosan has also been used for the ultrasound-assisted synthesis of novel thiazole derivatives. nih.govacs.org
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation for the Synthesis of a Hantzsch Thiazole Derivative nih.gov
| Entry | Method | Catalyst Amount (mol%) | Time (min) | Yield (%) |
| 1 | Conventional Heating (65 °C) | 1 | 45 | 88 |
| 2 | Ultrasonic Irradiation (RT) | 1 | 10 | 90 |
Other green chemistry approaches include microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. nih.govasianpubs.org The use of environmentally benign solvents, such as water, is another key aspect of green thiazoline synthesis. researchgate.net For instance, the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives proceeds efficiently in water at room temperature without the need for a catalyst, affording 2-aminothiazoles in high yields (87-97%). researchgate.net
Chemical Transformations and Derivatization Strategies for the 2-Thiazoline, 2-((p-methylbenzyl)amino)- Core
The chemical versatility of the 2-thiazoline core, particularly when substituted with an amino group at the 2-position, allows for a wide array of chemical transformations and derivatization strategies. The reactivity is primarily centered on the thiazoline ring itself and the exocyclic amino group. These transformations are crucial for the development of novel compounds with specific properties and for creating libraries of analogues for further research. The presence of two nucleophilic centers (nitrogen and sulfur) and an electrophilic carbon in the C=N bond makes thiazolines valuable reagents in synthesis. nih.gov
Functionalization Reactions of the Thiazoline Ring System
The 2-thiazoline ring in compounds like 2-((p-methylbenzyl)amino)-2-thiazoline is a dynamic chemical entity susceptible to various functionalization reactions. These reactions can alter the ring structure itself, leading to the synthesis of diverse heterocyclic systems. Key transformations include oxidation, reduction, and ring-opening reactions, which provide access to compounds such as thiazoles, thiazolidines, and β-amino thiols. acs.orgresearchgate.net
Oxidation and Dehydrogenation: The thiazoline ring can be oxidized to the corresponding aromatic thiazole. This transformation is a common strategy to introduce aromaticity, which can significantly alter the compound's electronic and biological properties. Various dehydrogenating agents can be employed for this purpose, including manganese dioxide (MnO2), potassium permanganate (KMnO4), and sulfur. derpharmachemica.com For instance, the Ru-catalyzed oxidation of thiazolidines using tert-butylhydroperoxide (TBHP) has been shown to be a highly selective method for producing 2-thiazolines. acs.org A similar oxidative approach could be applied to convert the thiazoline ring in the target molecule to a thiazole.
Reduction: The C=N double bond of the thiazoline ring can be reduced to yield the corresponding thiazolidine. This saturation of the ring transforms the planar imine group into a tetrahedral amine, introducing stereochemical considerations. Common reducing agents for this transformation include sodium borohydride (NaBH4) and catalytic hydrogenation.
Ring-Opening Reactions: The thiazoline ring can undergo cleavage under certain conditions to yield valuable intermediates like β-amino thiols. acs.orgresearchgate.net This reaction typically involves hydrolysis, often under acidic or basic conditions, which breaks the C=N and/or the C-S bonds within the ring structure.
Cycloaddition Reactions: The endocyclic C=N bond of the thiazoline ring can participate in cycloaddition reactions. These reactions allow for the construction of more complex, fused heterocyclic systems by reacting the thiazoline with suitable dipolarophiles. acs.org
Below is a table summarizing potential functionalization reactions of the thiazoline ring.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | MnO₂, KMnO₄, Sulfur | 2-Aminothiazole derivative | derpharmachemica.com |
| Reduction | NaBH₄, H₂/Pd | 2-Aminothiazolidine derivative | acs.org |
| Ring-Opening | Acid/Base Hydrolysis | β-Amino thiol derivative | acs.orgresearchgate.net |
| Cycloaddition | Dipolarophiles | Fused heterocyclic systems | acs.org |
Reactivity Studies of 2-Aminothiazoline Scaffolds
The 2-aminothiazoline scaffold is a key structural motif that exhibits diverse reactivity, largely influenced by the nucleophilic character of both the endocyclic and exocyclic nitrogen atoms. This dual nucleophilicity is central to many of its chemical transformations, including cyclization and condensation reactions.
The 2-aminothiazoline core is a valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems through cyclization reactions. These reactions often involve the participation of the exocyclic amino group and a suitable electrophilic partner, leading to the formation of a new ring fused to the thiazoline core.
One common strategy involves the reaction of the 2-amino group with bifunctional electrophiles. For example, reaction with α-haloketones followed by intramolecular cyclization is a well-established method for constructing thiazolo-fused heterocycles. researchgate.net Another approach is the multicomponent reaction of a 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound, which can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net
A proposed mechanism for such a cyclization begins with the nucleophilic attack of the exocyclic amino group on an electrophilic center. This is followed by an intramolecular condensation or substitution reaction, often involving the endocyclic nitrogen, to close the new ring. For instance, the reaction of a 2-aminothiazoline derivative with an α,β-unsaturated carbonyl compound can proceed via a Michael addition of the amino group, followed by an intramolecular cyclization and dehydration to yield a fused pyrimidine ring. rsc.org
An example of an asymmetric Mannich/cyclization tandem reaction has been developed using 2-benzothiazolimines and 2-isothiocyano-1-indanones. nih.gov This process involves an initial Mannich reaction followed by an intramolecular cyclization to construct chiral spirocyclic compounds containing the benzothiazole moiety. nih.gov
| Cyclization Strategy | Reactants | Product Type | Mechanism Highlights | Reference |
| Fused Pyrimidine Synthesis | 2-Aminothiazoline, Aldehyde, Active Methylene Compound | Thiazolo[3,2-a]pyrimidine | Multicomponent reaction, subsequent cyclization. | sciforum.net |
| Schiff's Base Cyclization | 2-Aminothiazoline, Carbonyl compound with active methylene | Fused heterocycle | Formation of a Schiff's base intermediate followed by intramolecular cyclization. | rsc.org |
| Tandem Mannich/Cyclization | 2-Benzothiazolimine, 2-Isothiocyano-1-indanone | Spirocyclic benzothiazolimine | Asymmetric Mannich reaction followed by intramolecular cyclization addition. | nih.gov |
Condensation reactions are fundamental to the derivatization of the 2-aminothiazoline scaffold. The exocyclic amino group of 2-((p-methylbenzyl)amino)-2-thiazoline is a potent nucleophile that readily reacts with a variety of electrophiles, such as aldehydes, ketones, and isocyanates.
Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones typically leads to the formation of Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, 2-aminothiazole has been shown to react with aromatic aldehydes to form the corresponding imine derivatives. sciforum.netnih.gov
Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. Research on the related 2-amino-2-oxazolines shows that reaction with an isocyanate can lead to two regioisomers, with the carbamoyl moiety substituting either the endocyclic or the exocyclic nitrogen atom. tandfonline.com However, for 2-aminothiazoline derivatives with substituents on the exocyclic nitrogen, the addition of isocyanates or isothiocyanates often occurs regiospecifically at the endocyclic ring nitrogen. researchgate.net
Reaction with Acid Chlorides and Anhydrides: Acylation of the amino group can be achieved using acid chlorides or anhydrides to produce the corresponding amide derivatives. nih.gov This is a straightforward method for introducing a wide range of functional groups onto the 2-amino position, thereby modifying the compound's properties. For example, 2-aminothiazole can be acylated with chloroacetyl chloride to yield the corresponding chloroacetamide derivative. nih.gov
Condensation with Chloroformylsulfur Chloride: Treatment of 2-amino-Δ2-thiazoline with chloroformylsulfur chloride in the presence of an organic base leads to the formation of a fused 1,2,4-thiadiazolone system, specifically 5,6-dihydrothiazolo[2,3-c] acs.orgsciforum.netnih.govthiadiazol-3-one. rsc.org
| Electrophile | Reagent Class | Product Type | Reference |
| Aromatic Aldehydes | Carbonyl Compounds | Schiff Base (Imine) | sciforum.netnih.gov |
| Isocyanates | Heterocumulenes | Urea Derivative | tandfonline.comresearchgate.net |
| Isothiocyanates | Heterocumulenes | Thiourea Derivative | researchgate.net |
| Acid Chlorides/Anhydrides | Acylating Agents | Amide Derivative | nih.gov |
| Chloroformylsulfur Chloride | Sulfur-based Electrophile | Fused 1,2,4-Thiadiazolone | rsc.org |
Structure Activity Relationship Sar Studies for 2 Thiazoline, 2 P Methylbenzyl Amino and Analogues
Elucidation of Key Structural Determinants for Biological Activity in Thiazoline (B8809763) Derivatives
The biological activity of 2-(benzylamino)-2-thiazoline derivatives is governed by several key structural features. The 2-aminothiazoline ring itself is a crucial pharmacophore, providing a rigid scaffold that correctly orients the essential substituent groups for interaction with a biological target. The exocyclic amino group serves as a critical linker to the benzyl (B1604629) moiety and is often involved in hydrogen bonding interactions within the active site of a receptor or enzyme.
The benzyl group attached to the amino linker is another primary determinant of activity. This aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces, which are essential for anchoring the molecule to its target. The flexibility introduced by the methylene (B1212753) spacer between the amino group and the phenyl ring allows the aromatic portion to adopt an optimal conformation for binding. Studies on related compounds have shown that this flexibility can be critical, as either increasing or decreasing the length of this linker often leads to a significant drop in activity.
Impact of Substituent Modifications on Pharmacological Efficacy
Modifications to the substituents on the benzylamino portion of the molecule have a profound impact on pharmacological efficacy. These changes can alter the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
The position of substituents on the phenyl ring of the benzylamino moiety is a critical factor in determining the biological activity of 2-aminothiazoline analogues. Research into the octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazolines has revealed that the effect of introducing substituents on the phenyl ring can vary. nih.gov For instance, in some biological assays, the introduction of substituents did not lead to a significant change in agonist activity, suggesting that for that particular target, the binding pocket can accommodate various substitution patterns or that the interactions are not highly specific to one region of the aromatic ring. nih.gov
However, in other contexts, such as the antiproliferative activity of related thiazole (B1198619) systems, the position of a substituent is paramount. For example, the placement of an electron-withdrawing group like chlorine at the para-position of the benzylamino ring was found to significantly enhance activity compared to the unsubstituted analogue. nih.gov Conversely, moving the same substituent to the ortho or meta position, or replacing it with a different group, could lead to a substantial loss of activity. This highlights that the specific geometry of the interaction between the substituted phenyl ring and the target protein is crucial, with the para-position often being the most favorable for key interactions.
The electronic and steric nature of the substituents on the benzyl ring directly influences the molecule's interaction with its biological target.
Electronic Effects: The electronic properties of a substituent, whether it is electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, nitro), can alter the electron density of the aromatic ring. This, in turn, affects the strength of interactions like pi-pi stacking and cation-pi interactions. In some series of 2-(substituted benzylamino)-thiazoles designed as xanthine (B1682287) oxidase inhibitors, electron-withdrawing groups were found to be favorable for activity. nih.gov In contrast, studies on other related heterocyclic compounds have shown that electron-donating groups may enhance cytotoxicity. uokerbala.edu.iq For the specific compound 2-((p-methylbenzyl)amino)-2-thiazoline, the para-methyl group is a weak electron-donating group, which could favorably influence interactions within a hydrophobic pocket of a target protein.
The following interactive table summarizes the effect of different substituents on the benzylamino ring on the relative octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazoline analogues, based on data from published research. nih.gov
| Compound ID | Substituent (Position) | Relative Activity (%) |
| 1 | H (Unsubstituted) | 100 |
| 2 | 4-Chloro (para) | 95 |
| 3 | 4-Methoxy (para) | 110 |
| 4 | 3,4-Dichloro (meta, para) | 90 |
| 5 | 2-Chloro (ortho) | 85 |
Activity is expressed relative to the unsubstituted benzylamino analogue.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiazoline Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For thiazoline and thiazole derivatives, a wide range of descriptors are employed to capture the structural features relevant to their biological activity. tandfonline.comnih.gov
Commonly used descriptors include:
Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c), which describe the spatial distribution of properties like atomic mass or charge across the molecular structure. tandfonline.comnih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and orbital energies (e.g., HOMO and LUMO). These are crucial for modeling electrostatic interactions.
Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and molecular weight are frequently used. For instance, the total molecular surface area (RPSA) has been shown to significantly influence the inhibitory activity of 2-aminothiazole (B372263) derivatives. tandfonline.comnih.gov
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule and are essential for understanding how a molecule fits into a binding site.
The selection of relevant descriptors is a critical step in building a robust QSAR model.
Once molecular descriptors are calculated for a series of thiazoline analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that can accurately predict the activity of compounds based on their descriptor values.
A crucial part of this process is model validation. A predictive QSAR model must be rigorously tested to ensure its reliability and predictive power. nih.gov Standard validation techniques include:
Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The model is built using a subset of the data and then used to predict the activity of the remaining compound(s). A high cross-validated correlation coefficient (Q²) indicates good internal consistency. For example, a QSAR model for 2-aminothiazole derivatives yielded a Q²_LOO value of 0.7965, suggesting a reliable model. tandfonline.comnih.gov
External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used in the model's development. The model's predictions for the test set are compared to the experimental values, and a high external correlation coefficient (R²_ext) indicates good predictive power. tandfonline.comnih.gov
Successful QSAR models for thiazole and thiazoline derivatives have been developed for various biological activities, including anticancer and enzyme inhibition. tandfonline.comnih.govnih.gov These models provide valuable insights into the key structural features driving activity and guide the design of new, more potent analogues.
Future Research Directions and Emerging Trends in 2 Thiazoline, 2 P Methylbenzyl Amino Research
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly synthetic methods continues to drive innovation. researchgate.net Future research will likely focus on several key areas:
Green Chemistry Approaches: Expect a shift towards the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. researchgate.net This includes the development of one-pot syntheses and multi-component reactions that reduce the number of steps and waste generated.
Novel Catalytic Systems: The exploration of new catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could lead to higher yields, improved selectivity, and milder reaction conditions. researchgate.net Iron-iodine catalyzed one-pot synthesis of 2-aminothiazoles from methyl aryl ketones and thiourea (B124793) is a promising example of such advancements. researchgate.net
Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and process control for the synthesis of 2-aminothiazole derivatives. This approach allows for precise control over reaction parameters, leading to improved product quality and consistency.
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a wide variety of 2-aminothiazole derivatives from common intermediates will be crucial for exploring the structure-activity relationships of this class of compounds. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-aminothiazole derivatives, advanced computational approaches are expected to play an increasingly important role in predicting their properties and guiding experimental work.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will continue to be used to develop predictive models for the biological activity of 2-aminothiazole derivatives. scielo.org.mxnih.gov These models help in understanding the key structural features required for a particular biological activity and in designing new compounds with improved potency. nih.gov For instance, QSAR models have been successfully used to predict the Hec1/Nek2 inhibitory activity of 2-aminothiazole derivatives for cancer treatment. nih.gov
Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding modes of 2-aminothiazole derivatives with their biological targets. scielo.org.mxresearchgate.net Molecular docking can predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can provide information about the stability of the ligand-receptor complex over time. scielo.org.mx These methods are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. scielo.org.mxresearchgate.net
Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of functional groups responsible for a specific biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential hits with the desired activity.
ADMET Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are becoming increasingly accurate. The early prediction of these properties can help to reduce the attrition rate of drug candidates in later stages of development. nih.gov
Exploration of Undiscovered Biological Targets and Pathways
2-Aminothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com However, the full therapeutic potential of this class of compounds is likely yet to be realized.
Future research will focus on:
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) responsible for the observed biological effect is a major challenge. Advanced chemical proteomics and genomics approaches will be crucial for target deconvolution.
New Therapeutic Areas: The diverse biological activities of 2-aminothiazoles suggest that they may be effective in treating a wider range of diseases than currently appreciated. nih.govmdpi.com For example, their potential as neuroprotective agents, immunomodulators, or treatments for metabolic disorders warrants further investigation.
Pathway Analysis: Understanding how 2-aminothiazole derivatives modulate specific cellular signaling pathways will be essential for elucidating their mechanisms of action and for identifying potential combination therapies.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The combination of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the process of drug discovery. nuvisan.com For 2-aminothiazole derivatives, these technologies will continue to be instrumental in identifying new lead compounds.
| Technology | Application in 2-Aminothiazole Research |
| Combinatorial Chemistry | Rapid synthesis of large libraries of 2-aminothiazole derivatives with diverse substituents. |
| High-Throughput Screening (HTS) | Screening of large compound libraries against specific biological targets to identify initial "hits". nuvisan.comnih.gov |
| High-Content Screening (HCS) | Provides more detailed information on the cellular effects of compounds by imaging multiple cellular parameters simultaneously. |
| Fragment-Based Screening | Identifies small molecular fragments that bind to a target, which can then be grown or linked together to create more potent lead compounds. |
The integration of these technologies will enable the rapid exploration of the vast chemical space of 2-aminothiazole derivatives and accelerate the identification of new drug candidates. nuvisan.com
Role in Contemporary Chemical Biology Research
Chemical biology utilizes chemical tools to study and manipulate biological systems. 2-Aminothiazole derivatives, with their diverse biological activities and tunable properties, are well-suited for use as chemical probes.
Future applications in chemical biology may include:
Development of Selective Probes: The synthesis of highly selective 2-aminothiazole derivatives for specific biological targets will enable researchers to dissect complex biological processes with high precision.
Fluorescent Labeling: The incorporation of fluorescent tags into 2-aminothiazole structures can allow for the visualization of their distribution and localization within cells, providing valuable information about their mechanism of action.
Affinity-Based Probes: The development of 2-aminothiazole-based probes for affinity chromatography or activity-based protein profiling can be used to identify new binding partners and targets.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-((p-methylbenzyl)amino)-2-thiazoline, and what are their advantages/limitations?
- Methodological Answer :
- Thioamide cyclization : Thioamides (e.g., 2-((phenylcarbonothioyl)thio)acetic acid) can be generated in situ and cyclized using triflic acid (HNTf₂) to yield 2-thiazoline derivatives in ~73% yield over two steps. This method avoids isolation of unstable intermediates .
- Alkylation strategies : Monoalkylation of 2-methyl-2-thiazoline in THF under nitrogen atmosphere enables controlled functionalization. However, competing side reactions may occur with bulkier alkylating agents .
- Schiff base formation : Reaction of 2-aminothiazole with aromatic aldehydes (e.g., veratraldehyde) in ethanol with acetic acid catalysis produces substituted thiazoline derivatives via condensation .
Q. How can structural characterization of 2-((p-methylbenzyl)amino)-2-thiazoline be optimized?
- Methodological Answer :
- NMR analysis : ¹H/¹³C NMR can confirm regioselectivity of the p-methylbenzyl group and thiazoline ring conformation. For example, coupling constants in the thiazoline ring (δ 3.5–4.5 ppm) indicate diastereomeric purity .
- Mass spectrometry : ESI-MS provides molecular weight verification (e.g., m/z ≈ 208.28 for C₁₀H₁₂N₂OS) and fragmentation patterns to validate substituents .
- HPLC : Retention times (tR) under reverse-phase conditions (C18 column, acetonitrile/water gradient) assess purity (>95% for reliable biological assays) .
Advanced Research Questions
Q. How do computational methods (e.g., molecular dynamics) predict the interactions of 2-((p-methylbenzyl)amino)-2-thiazoline with biological targets?
- Methodological Answer :
- Force field parameterization : Use GROMOS force fields to model the compound’s topology, including partial charges for the p-methylbenzyl group (PMB fragment, charge -e) and thiazoline sulfur .
- Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., folate-dependent targets like DHFR) by simulating interactions with active-site residues .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions from hydrophobic (p-methylbenzyl) and hydrogen-bonding (thiazoline NH) moieties .
Q. What strategies resolve contradictions in synthetic yields or purity across studies?
- Methodological Answer :
- Intermediate instability : Thioamide precursors (e.g., compound 5 in ) degrade rapidly; in situ generation and immediate cyclization minimize decomposition .
- Purification challenges : Low-yield reactions (e.g., 5% purity in peptidomimetic derivatives) require optimized flash chromatography gradients (e.g., ethyl acetate/hexane to DCM/MeOH) .
- Reaction monitoring : Real-time FTIR or LC-MS tracking identifies side products (e.g., over-alkylation) and guides stoichiometric adjustments .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 2-thiazoline derivatives?
- Methodological Answer :
- Substituent variation : Replace p-methylbenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on thiazoline ring reactivity .
- Bioisosteric replacements : Substitute sulfur in the thiazoline ring with selenium or oxygen to alter metabolic stability and target affinity .
- Pharmacophore mapping : Overlay crystallographic data (e.g., PDB entries for thiazole-binding proteins) to identify critical hydrogen-bonding or π-stacking motifs .
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of 2-thiazoline derivatives?
- Methodological Answer :
- Chiral Lewis acids : Scandium(III)-PyBOX complexes induce enantioselectivity (>80% ee) in thiazoline cyclization via asymmetric induction at the thioamide carbonyl .
- Organocatalysts : Proline-derived catalysts promote kinetic resolution in Schiff base formation, favoring R- or S-configured thiazolines .
Methodological Challenges and Solutions
Q. How can researchers address toxicity concerns during in vivo testing of 2-((p-methylbenzyl)amino)-2-thiazoline?
- Answer :
- Acute toxicity profiling : Intraperitoneal LD₅₀ assays in mice (e.g., 150 mg/kg for related thiazolines) establish safe dosing ranges .
- Metabolite identification : LC-MS/MS detects sulfoxide/sulfone metabolites, which may contribute to hepatotoxicity via ROS generation .
- Protective group strategies : Mask reactive thiols with acetyl or tert-butyl groups to reduce off-target effects .
Q. What analytical techniques validate the stability of 2-thiazoline derivatives under physiological conditions?
- Answer :
- pH stability assays : Incubate compounds in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC-UV at 254 nm .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
